

# Catharanthine Sulfate CAS number and molecular weight

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## Compound of Interest

Compound Name: Catharanthine Sulfate

Cat. No.: B15615259

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## An In-depth Technical Guide to **Catharanthine Sulfate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Catharanthine Sulfate**, a monoterpenoid indole alkaloid of significant interest in pharmacological research and drug development. This document details its physicochemical properties, outlines key experimental methodologies for its study, and explores its primary mechanisms of action.

## Physicochemical Properties

**Catharanthine Sulfate** is the salt form of Catharanthine, an alkaloid naturally occurring in the plant *Catharanthus roseus*. It is a crucial precursor in the semi-synthesis of the potent anticancer vinca alkaloids, vinblastine and vincristine. The sulfate form is often utilized in research for its improved solubility.

Property	Value	Citation
CAS Number	70674-90-7	[1][2][3][4][5][6]
Molecular Formula	$C_{21}H_{24}N_2O_2 \cdot H_2SO_4$	[1][3]
Molecular Weight	434.51 g/mol	[1][2][3][4][7]
Appearance	White Powder	[3]
Purity	≥98%	[1][3]
Storage	Store at -20°C, protected from light and moisture.	[2][4]

## Biological Activity and Mechanism of Action

**Catharanthine Sulfate** exhibits a range of biological activities, primarily attributed to its role as a voltage-gated calcium channel (VGCC) blocker and its ability to modulate cellular processes like apoptosis and autophagy.

### Inhibition of Voltage-Gated Calcium Channels

Catharanthine acts as a blocker of L-type voltage-gated calcium channels in vascular smooth muscle cells and cardiomyocytes.[2] This inhibition leads to vasodilation, a decrease in heart rate, and reduced cardiac contractility.[2] The primary site of action for lowering mean arterial pressure appears to be the resistance vasculature.[2]

### Anticancer Properties

As a precursor to vinca alkaloids, catharanthine itself demonstrates cytotoxic and pro-apoptotic effects.[4] Its mechanism involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division.[5][6] This interference with the cell cycle leads to mitotic arrest and subsequent apoptosis in cancer cells.

Furthermore, recent studies have indicated that catharanthine can activate autophagy signaling pathways by inhibiting the mammalian target of rapamycin (mTOR).[4] This induction of autophagy can contribute to its cell death-promoting effects in cancer cells.[4]

## Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the biological effects of **Catharanthine Sulfate**.

### Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of **Catharanthine Sulfate** on cancer cell lines.

- **Cell Seeding:** Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> humidified atmosphere.
- **Treatment:** Prepare serial dilutions of **Catharanthine Sulfate** in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the **Catharanthine Sulfate** solutions at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the **Catharanthine Sulfate**).
- **Incubation:** Incubate the plate for desired time periods (e.g., 24, 48, 72 hours).
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value using non-linear regression analysis.

### Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by **Catharanthine Sulfate**.

- **Cell Treatment:** Treat cells with various concentrations of **Catharanthine Sulfate** for the desired duration.

- Cell Harvesting: Collect both adherent and floating cells.
- Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
- Data Analysis: Differentiate the cell populations:
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

## Extraction and Purification

The following outlines a general procedure for the extraction and purification of catharanthine.

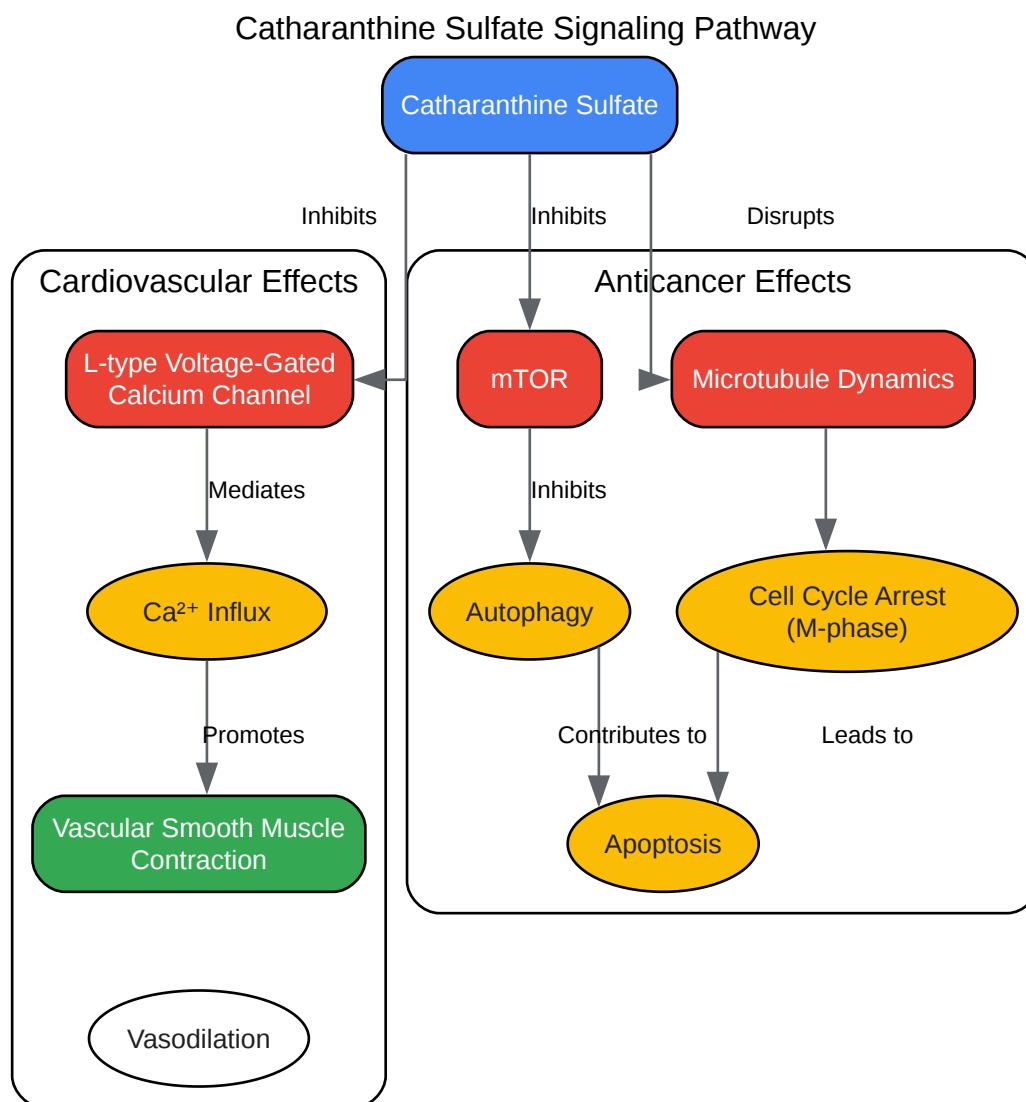
Supercritical Fluid Extraction (SFE) has been shown to be an effective method for extracting catharanthine from the dried leaves of *Catharanthus roseus*.<sup>[8]</sup> Optimal recovery of catharanthine was achieved at 250 bar and 80°C using 6.6 vol% methanol as a modifier for 40 minutes.<sup>[8]</sup>

Semi-synthesis of Vinblastine from Catharanthine and Vindoline:

A simplified procedure involves the extraction of indole alkaloids into an aqueous acidic medium, followed by precipitation as water-insoluble embonate complexes.<sup>[9]</sup> The coupling reaction to form anhydrovinblastine involves the oxidation of catharanthine in an aqueous acidic medium, followed by reduction with sodium borohydride.<sup>[9]</sup>

## Signaling Pathways and Experimental Workflows

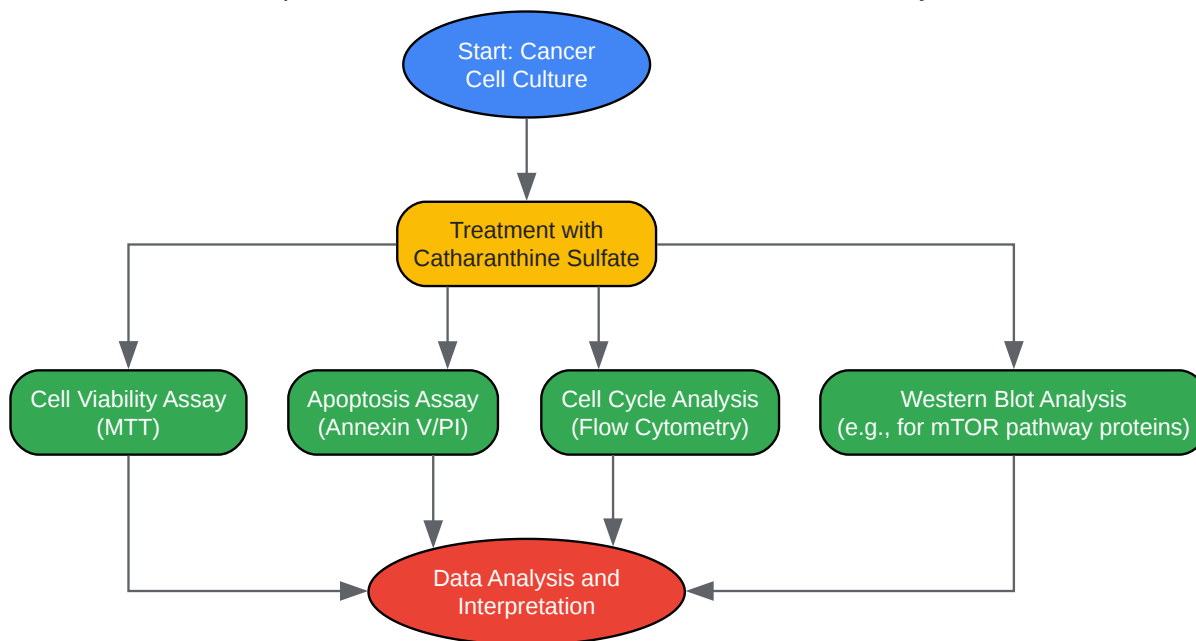
The following diagrams illustrate the key signaling pathway affected by **Catharanthine Sulfate** and a typical experimental workflow for its analysis.



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### **Catharanthine Sulfate** Signaling Pathway

## Experimental Workflow for Catharanthine Sulfate Analysis



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## Experimental Workflow for Analysis

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